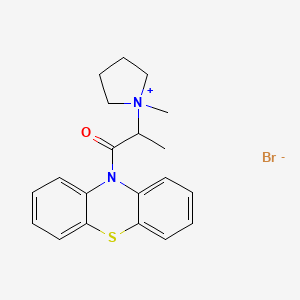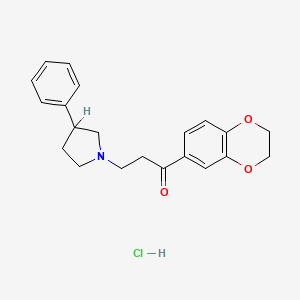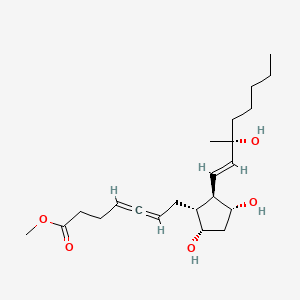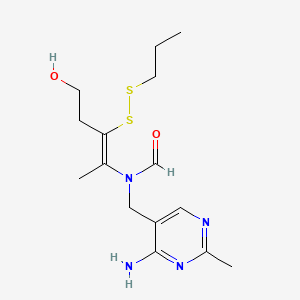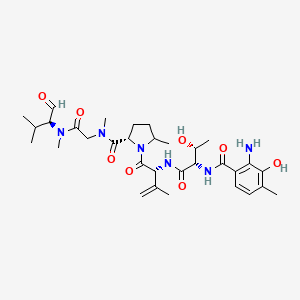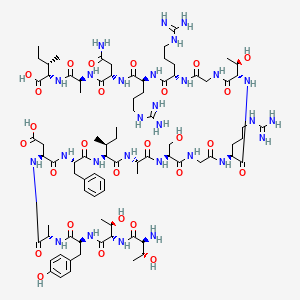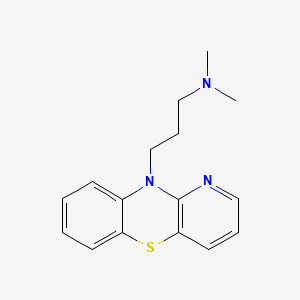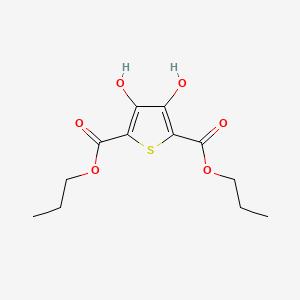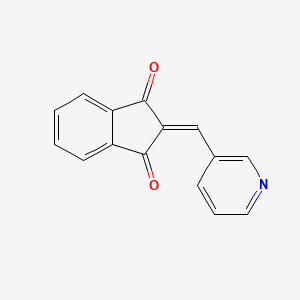
1,3-Indandione, 2-(3-pyridylmethylene)-
Übersicht
Beschreibung
PRT 4165 ist ein niedermolekularer Inhibitor, der für seine Fähigkeit bekannt ist, die E3-Ligase-Aktivität von Bmi1/Ring1A zu hemmen. Es hat ein Molekulargewicht von 235,2 g/mol und eine Summenformel von C15H9NO2 . Diese Verbindung ist im Bereich der Biochemie und Molekularbiologie aufgrund ihrer Rolle bei der Hemmung von Ubiquitinierungsvorgängen von Bedeutung, die für die DNA-Reparatur und die Gen-Silencing unerlässlich sind .
Wissenschaftliche Forschungsanwendungen
PRT 4165 hat mehrere wichtige Anwendungen in der wissenschaftlichen Forschung:
Krebsforschung: Es wurde gezeigt, dass es das Zellwachstum in Leukämiezellen unterdrückt und die Expression des NOTCH-Signalproteins herunterreguliert.
DNA-Reparaturstudien: Durch die Hemmung der H2A-Ubiquitinierung verzögert PRT 4165 die Reparatur von Doppelstrangbrüchen und beeinträchtigt die zelluläre Reaktion auf genotoxischen Stress.
Wirkmechanismus
PRT 4165 übt seine Wirkungen aus, indem es die E3-Ligase-Aktivität von Bmi1/Ring1A und RNF2 (Ring1B) hemmt, die Teil des Polycomb-Repressionskomplexes 1 (PRC1) sind . Diese Hemmung verhindert die Ubiquitinierung von Histonen, insbesondere von H2A, was für die DNA-Reparatur und die Gen-Silencing unerlässlich ist . Die Verbindung beeinflusst auch die Lokalisation von Bmi1 von Nukleolarkörperchen zu stärker dispersen nuklearen und zytoplasmatischen Lokalisationen . Diese Störung der Histon-Ubiquitinierung und -Lokalisation beeinflusst verschiedene zelluläre Prozesse, darunter die DNA-Schadensantwort, die Zelldifferenzierung und die Genexpression .
Wirkmechanismus
PRT 4165 exerts its effects by inhibiting the E3 ligase activity of Bmi1/Ring1A and RNF2 (Ring1B), which are part of the polycomb-repressive complex 1 (PRC1) . This inhibition prevents the ubiquitination of histones, particularly H2A, which is crucial for DNA repair and gene silencing . The compound also affects the localization of Bmi1 from nucleolar bodies to more dispersed nuclear and cytoplasmic locations . This disruption in histone ubiquitination and localization impacts various cellular processes, including DNA damage response, cell differentiation, and gene expression .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
PRT4165 plays a significant role in biochemical reactions, particularly in the process of ubiquitination. It interacts with enzymes such as RNF2 and RING 1A, inhibiting their E3 ubiquitin ligase activity . This interaction prevents the ubiquitination of histone H2A, regardless of whether RING1 or RNF2 contributes the E3 ubiquitin ligase activity .
Cellular Effects
PRT4165 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, treatment of leukemia cells with PRT4165 suppressed cell growth and downregulated NOTCH signaling protein expression .
Molecular Mechanism
The molecular mechanism of action of PRT4165 involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. It inhibits the E3 ligase activity of Bmi1/Ring1A, thereby preventing the ubiquitination of topoisomerase Top2α . This inhibition results in altered Bmi1 localization and impacts DNA repair and gene silencing processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PRT4165 change over time. Treatment of cells for 60 minutes with 50 µM PRT4165 results in a dramatic reduction in total ubiquitylated histone H2A . Longer exposure of the cells to PRT4165 leads to increased levels of γ-H2AX in unirradiated cells .
Metabolic Pathways
PRT4165 is involved in the ubiquitination pathway, interacting with enzymes such as RNF2 and RING 1A . It inhibits the E3 ubiquitin ligase activity of these enzymes, impacting the ubiquitination of histone H2A .
Subcellular Localization
PRT4165 alters the subcellular localization of Bmi1, moving it from nucleolar bodies to more disperse nuclear and cytoplasmic localizations . This change in localization is a result of PRT4165’s inhibition of the E3 ligase activity of Bmi1/Ring1A .
Analyse Chemischer Reaktionen
PRT 4165 durchläuft in erster Linie Hemmungsreaktionen anstatt traditioneller chemischer Reaktionen wie Oxidation oder Reduktion. Es hemmt die E3-Ligase-Aktivität von Bmi1/Ring1A und RNF2 (Ring1B), die Bestandteile des Polycomb-Repressionskomplexes 1 (PRC1) sind . Diese Hemmung verhindert die Ubiquitinierung von Histonen, insbesondere von H2A, was für die DNA-Reparatur und die Gen-Silencing unerlässlich ist . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind nicht-ubiquitinierte Histone, die zelluläre Prozesse wie die DNA-Schadensantwort und die Zelldifferenzierung beeinflussen .
Vergleich Mit ähnlichen Verbindungen
PRT 4165 ist einzigartig in seiner spezifischen Hemmung von Bmi1/Ring1A und RNF2 (Ring1B) innerhalb des PRC1-Komplexes . Ähnliche Verbindungen umfassen:
RNF2-Inhibitoren: Diese Verbindungen hemmen ebenfalls die E3-Ligase-Aktivität von RNF2, können aber Bmi1/Ring1A möglicherweise nicht beeinflussen.
Histon-Deacetylase-Inhibitoren: Diese Verbindungen beeinflussen die Histonmodifikation, jedoch durch unterschiedliche Mechanismen, z. B. durch Hemmung der Deacetylierung anstatt der Ubiquitinierung.
Proteasominhibitoren: Diese Verbindungen hemmen den Abbau von ubiquitinierten Proteinen, zielen aber nicht speziell auf die E3-Ligase-Aktivität von PRC1-Komponenten ab.
PRT 4165 zeichnet sich durch seine duale Hemmung sowohl von Bmi1/Ring1A als auch von RNF2 aus, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieser Proteine in zellulären Prozessen macht .
Vorbereitungsmethoden
PRT 4165 wird typischerweise als lyophilisiertes Pulver geliefert. Für den Laborgebrauch kann es in Dimethylsulfoxid (DMSO) rekonstituiert werden, um eine 10 mM Stammlösung zu erstellen . Die Verbindung ist in DMSO bei 25 mg/mL oder Ethanol bei 6 mg/mL löslich . Die spezifischen Synthesewege und industriellen Produktionsmethoden für PRT 4165 sind in der öffentlichen Domäne nicht leicht verfügbar, aber es wird im Allgemeinen unter getrockneten Bedingungen bei Raumtemperatur hergestellt und gelagert .
Eigenschaften
IUPAC Name |
2-(pyridin-3-ylmethylidene)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO2/c17-14-11-5-1-2-6-12(11)15(18)13(14)8-10-4-3-7-16-9-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHZFEWYVFWVLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CN=CC=C3)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185032 | |
| Record name | 1,3-Indandione, 2-(3-pyridylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31083-55-3 | |
| Record name | 2-(3-Pyridinylmethylene)-1H-indene-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31083-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PRT-4165 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031083553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Indandione, 2-(3-pyridylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRT-4165 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J625FJL5DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




